1-[5-(4-Fluorophenyl)furan-2-yl]ethan-1-one
Description
1-[5-(4-Fluorophenyl)furan-2-yl]ethan-1-one is a furan-derived aromatic ketone characterized by a 2-acetyl-substituted furan ring with a 4-fluorophenyl group at the 5-position.
Properties
IUPAC Name |
1-[5-(4-fluorophenyl)furan-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c1-8(14)11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLCEECIRZKNTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-Fluorophenyl)furan-2-yl]ethan-1-one can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors can further enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-Fluorophenyl)furan-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the furan or phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities which are summarized below:
Antidiabetic Activity
Research indicates that derivatives similar to 1-[5-(4-Fluorophenyl)furan-2-yl]ethan-1-one can inhibit key enzymes linked to type 2 diabetes, such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). These enzymes play significant roles in glucose metabolism and insulin signaling pathways. The inhibition of these enzymes suggests potential applications in managing blood sugar levels .
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various assays, including the DPPH free radical scavenging method. Compounds with similar structures have shown promising results in reducing oxidative stress, which is linked to numerous chronic diseases .
Anti-inflammatory Properties
In vitro studies have demonstrated that related compounds can inhibit cyclooxygenase-2 (COX-2) activity. This inhibition is significant as COX-2 is involved in inflammatory processes, making these compounds potential candidates for anti-inflammatory therapies .
Antifungal Activity
Recent studies have explored the antifungal properties of pyrazoline derivatives that incorporate furan rings similar to this compound. These derivatives have shown substantial growth inhibition against various plant pathogenic fungi, indicating their potential use in agricultural applications .
Case Studies
Several case studies highlight the applications of this compound and its derivatives:
Case Study 1: Antidiabetic Research
A study focused on synthesizing various furan-based compounds and evaluating their effects on α-glucosidase and PTP1B activities. The results indicated that some derivatives exhibited significant inhibitory effects, suggesting their potential as antidiabetic agents .
Case Study 2: Antioxidant Evaluation
Another investigation assessed the antioxidant capabilities of similar compounds through DPPH assays. The findings revealed that these compounds effectively scavenged free radicals, supporting their use in formulations aimed at reducing oxidative damage .
Case Study 3: Antifungal Applications
Research into pyrazoline derivatives containing furan rings demonstrated their efficacy against plant pathogens. Compounds were tested for their ability to inhibit fungal growth, with some achieving complete inhibition at specific concentrations .
Mechanism of Action
The mechanism of action of 1-[5-(4-Fluorophenyl)furan-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The furan ring and fluorophenyl group can engage in various interactions with biological molecules, potentially affecting enzyme activity, receptor binding, or other cellular processes .
Comparison with Similar Compounds
1-[5-(4-Chlorophenyl)furan-2-yl]ethan-1-one analogs
- Example: Compound 7c (1-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperazin-1-yl)ethan-1-one) () Structural Difference: Replaces the 4-fluorophenyl group with 4-chlorophenyl and incorporates a pyrazoline-piperazine hybrid scaffold. The pyrazoline moiety may enhance binding to biological targets via hydrogen bonding . Spectroscopic Data: C=O IR peak at 1666 cm⁻¹ (similar to acetyl groups in furan derivatives) .
Brominated Furan Analogs
- Example : 2-((5-(5-Bromofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethan-1-one ()
- Structural Difference : Features a brominated furan ring and a triazole-thioether linkage.
- Impact : Bromine’s larger atomic radius and polarizability may increase steric hindrance and alter π-π stacking interactions compared to fluorine. The triazole ring introduces additional hydrogen-bonding sites .
- Analytical Data : Melting point 156–158°C; elemental analysis: C 45.43%, H 2.77%, N 10.57%, S 8.03% .
Heterocyclic Hybrid Derivatives
Pyrazoline-Furan Hybrids
- Example : 1-{5-(furan-2-yl)-3-[4-(methanesulfonyl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one ()
- Structural Difference : Integrates a dihydropyrazole ring with a methanesulfonylphenyl group.
- Impact : The sulfonyl group enhances water solubility and may improve metabolic stability. The dihydropyrazole core could modulate cyclooxygenase or antimicrobial activity .
- Spectroscopic Data : C=O IR peak at 1666 cm⁻¹; melting point 212–213°C .
Thiadiazole-Furan Hybrids
- Example: (Z)-1-(4-(4-Chlorophenyl)-5-((4-Fluorophenyl)imino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one () Structural Difference: Combines a thiadiazole ring with 4-fluorophenylimino and 4-chlorophenyl groups. The imino group may participate in tautomerism, affecting reactivity . Analytical Data: Melting point 116°C; HRMS confirms molecular ion at m/z 365.02 (calc. 365.05) .
Substituent Variations on the Furan Ring
Hydroxyphenyl-Furan Derivatives
- Example : Comoclathrin (1-(5-(2,4-dihydroxyphenyl)furan-2-yl)ethan-1-one) ()
- Structural Difference : Replaces 4-fluorophenyl with 2,4-dihydroxyphenyl.
- Impact : The dihydroxy groups enable strong hydrogen bonding and antioxidant activity, as seen in its role as a skin-whitening agent. This contrasts with the electron-withdrawing fluorine’s role in stabilizing charge .
- Spectroscopic Data : HMBC correlations confirm acetyl placement on the furan ring (C=O δC 185.1) .
Thiophene vs. Furan Analogs
- Example : 1-[3-[4-(Furan-2-yl)-2-methyl-5-nitro-6-phenylpyridin-3-yl]-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one ()
- Structural Difference : Substitutes furan with thiophene in a pyrazoline-pyridine hybrid.
- Impact : Thiophene’s sulfur atom increases electron delocalization and may enhance binding to metal ions or receptors. The nitro group introduces strong electron-withdrawing effects, altering redox properties .
- Physical Data : Melting point 189–190°C; molecular formula C25H20N4O4S .
Data Tables
Table 1: Key Physicochemical Properties of Selected Analogs
*Estimated based on analogs; †From similar acetylated furans.
Biological Activity
1-[5-(4-Fluorophenyl)furan-2-yl]ethan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a furan ring and a fluorinated phenyl moiety, which are known to influence its pharmacological properties. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The furan ring can participate in hydrogen bonding and π-π interactions, while the fluorinated phenyl group may enhance lipophilicity and improve binding affinity to target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various pharmacological effects.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound range from 0.2 to 1.5 µg/mL, indicating significant antimicrobial potency .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.5 |
| Pseudomonas aeruginosa | 1.0 |
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated in various cancer cell lines, showing potential cytotoxic effects. The compound's mechanism may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
Study 1: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, the antimicrobial efficacy of this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The study reported that the compound exhibited significant bactericidal activity, with complete inhibition observed at concentrations as low as 0.25 µg/mL for S. aureus .
Study 2: Anticancer Potential
A separate investigation focused on the anticancer potential of this compound against breast cancer cell lines (MCF-7). The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
